3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Sulfonamide Formation: The reaction of the brominated benzene with a sulfonamide group.
Furan-2-ylmethyl Substitution: The attachment of the furan-2-ylmethyl group to the nitrogen atom of the sulfonamide.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and trifluoromethyl iodide for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents.
Oxidation and Reduction: The furan ring and sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can form bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(furan-2-ylmethyl)benzamide
- 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide
Uniqueness
3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a trifluoromethyl group and a sulfonamide group, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound with potential pharmacological applications. Its structure includes a furan moiety and a trifluoromethyl group, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9BrF3NO3S
- Molecular Weight : 384.2 g/mol
- CAS Number : 951884-84-7
- Purity : ≥98% .
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential as an effective therapeutic agent.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.
2. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzenesulfonamide have been documented to target specific pathways involved in tumor growth .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
- Protein Interaction : Binding studies suggest that this compound interacts with serum albumin, influencing its pharmacokinetics and bioavailability .
Case Studies
A few notable studies provide insights into the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO3S/c13-9-4-8(12(14,15)16)5-11(6-9)21(18,19)17-7-10-2-1-3-20-10/h1-6,17H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTRAIORACJKEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650515 |
Source
|
Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-84-7 |
Source
|
Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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